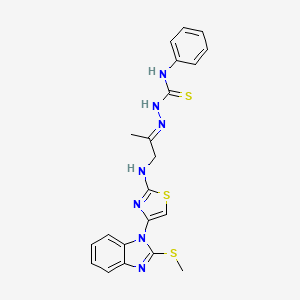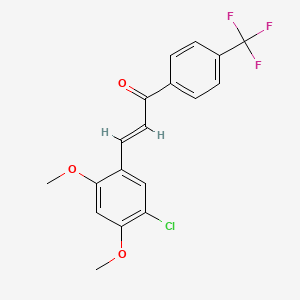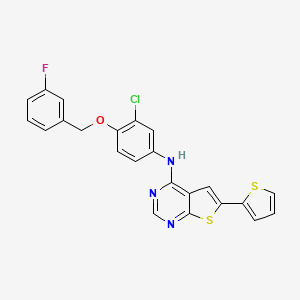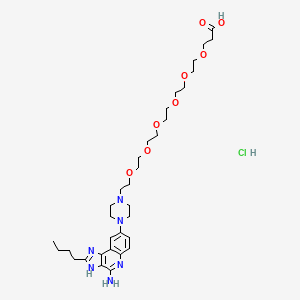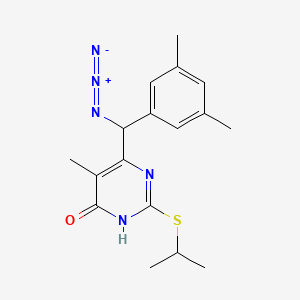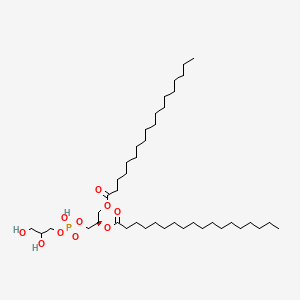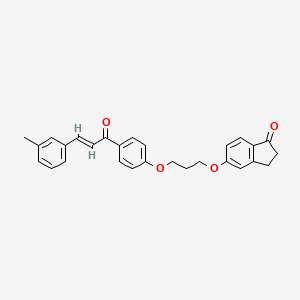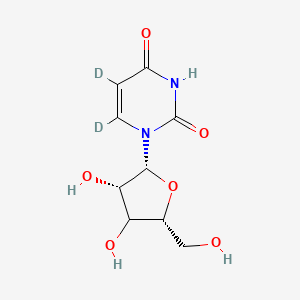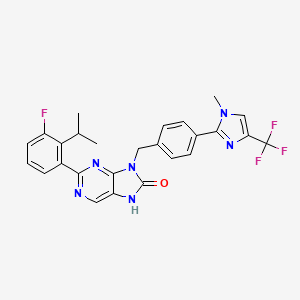
Usp1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Usp1-IN-2 is a potent inhibitor of ubiquitin-specific protease 1 (USP1), an enzyme involved in the deubiquitination process.
準備方法
Synthetic Routes and Reaction Conditions
Usp1-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of aromatic and heterocyclic compounds. This step often involves the use of reagents such as trifluoromethylbenzene and pyrimidine derivatives.
Functional Group Modifications: The core structure is then modified to introduce functional groups that enhance its inhibitory activity. This may involve reactions such as halogenation, nitration, and amination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
化学反応の分析
Types of Reactions
Usp1-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Usp1-IN-2 has a wide range of scientific research applications, including:
Cancer Therapy: this compound is being investigated for its potential to enhance the efficacy of existing cancer treatments by inhibiting DNA damage repair pathways.
Biological Studies: The compound is used to study the role of USP1 in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting deubiquitinating enzymes.
作用機序
Usp1-IN-2 exerts its effects by inhibiting the activity of USP1, a deubiquitinating enzyme involved in the DNA damage response. By inhibiting USP1, this compound prevents the removal of ubiquitin from target proteins, leading to the accumulation of ubiquitinated proteins. This disrupts various cellular processes, including DNA repair and cell cycle progression, ultimately inducing cell death in cancer cells .
類似化合物との比較
Similar Compounds
ML323: Another USP1 inhibitor with similar mechanisms of action but different chemical structures.
Pimozide: A known USP1 inhibitor used in combination with other treatments to enhance efficacy
Uniqueness
Usp1-IN-2 stands out due to its high potency and selectivity for USP1. It has shown promising results in preclinical studies, particularly in enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy .
特性
分子式 |
C26H22F4N6O |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
2-(3-fluoro-2-propan-2-ylphenyl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7H-purin-8-one |
InChI |
InChI=1S/C26H22F4N6O/c1-14(2)21-17(5-4-6-18(21)27)22-31-11-19-24(34-22)36(25(37)32-19)12-15-7-9-16(10-8-15)23-33-20(13-35(23)3)26(28,29)30/h4-11,13-14H,12H2,1-3H3,(H,32,37) |
InChIキー |
DCXQZTACMIBGMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC=C1F)C2=NC=C3C(=N2)N(C(=O)N3)CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


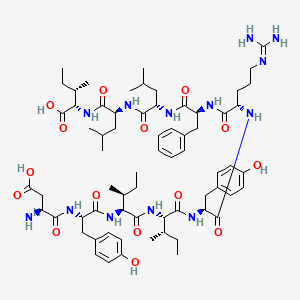
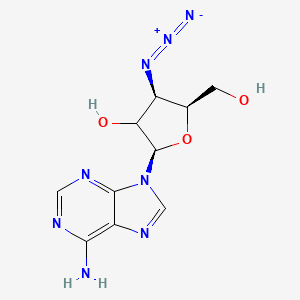
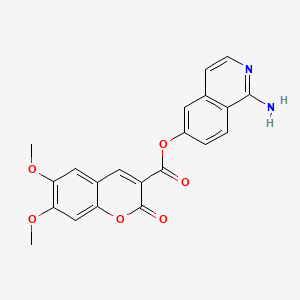

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
